REACTION_CXSMILES
|
[CH3:1][O:2][CH:3]([O:12][CH3:13])[C:4]([CH3:11])(OC(=O)C)[CH:5]=[CH2:6]>C([O-])(=O)C.[Cu+2].C([O-])(=O)C>[C:3]([O:12][CH2:6][CH:5]=[C:4]([CH3:11])[CH:3]([O:2][CH3:1])[O:12][CH3:13])(=[O:2])[CH3:4] |f:1.2.3|
|
Name
|
1,1-dimethoxy-2-methyl-2-acetoxy-but-3-ene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(C(C=C)(OC(C)=O)C)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]
|
Name
|
( A )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
152 °C
|
Type
|
CUSTOM
|
Details
|
with stirring, for 12 hours at 152° C. in the reaction vessel
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The low-boiling products formed
|
Type
|
DISTILLATION
|
Details
|
distilled off continuously over the entire reaction period
|
Type
|
DISTILLATION
|
Details
|
Subsequent working up of the reaction mixture by distillation
|
Reaction Time |
12 h |
Name
|
4,4-dimethoxy-3-methyl-crotyl acetate
|
Type
|
product
|
Smiles
|
C(C)(=O)OCC=C(C(OC)OC)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 71% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |